3-[(6-Methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid
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Overview
Description
3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide is a compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of 1,2,4-benzothiadiazine-1,1-dioxide allows for various functional groups to be attached, enhancing its biological activity .
Preparation Methods
The synthesis of 3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide involves several steps. One common method includes the reaction of 6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide with 3-mercaptopropionic acid under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Scientific Research Applications
3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . Additionally, it can interact with ion channels and receptors, contributing to its antihypertensive and antidiabetic effects .
Comparison with Similar Compounds
3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:
6-Methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide: Similar in structure but lacks the carboxyethylthio group, which may result in different biological activities.
3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide: Contains a trifluoromethyl group instead of a methyl group, potentially altering its pharmacological properties.
The unique structural features of 3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide, such as the carboxyethylthio group, contribute to its distinct biological activities and make it a valuable compound for various scientific research applications.
Properties
CAS No. |
124802-93-3 |
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Molecular Formula |
C11H12N2O4S2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C11H12N2O4S2/c1-7-2-3-9-8(6-7)12-11(13-19(9,16)17)18-5-4-10(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
YIQGVBIZWGBRFN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCCC(=O)O |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCCC(=O)O |
Origin of Product |
United States |
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